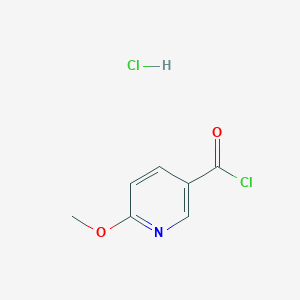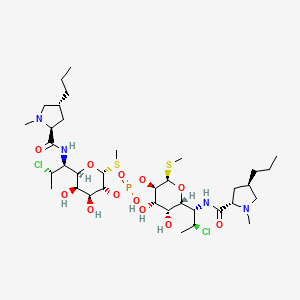
Bis-clindamycinyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-clindamycinyl Phosphate: is a compound belonging to the lincosamide class of antibiotics. It is an impurity of clindamycin, which is a semi-synthetic antibiotic derived from lincomycin. Clindamycin is widely used to treat various bacterial infections by inhibiting protein synthesis in bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Bis-clindamycinyl Phosphate involves the reaction of clindamycin with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: : Bis-clindamycinyl Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield clindamycin and phosphoric acid, while oxidation may produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Bis-clindamycinyl Phosphate is used as a reference material in analytical chemistry to ensure the accuracy and reliability of data analysis .
Biology and Medicine: : The compound is studied for its antibacterial properties and its role as an impurity in clindamycin formulations. It helps in understanding the stability and efficacy of clindamycin-based medications .
Industry: : In the pharmaceutical industry, this compound is used in the quality control of clindamycin products. It ensures that the levels of impurities are within acceptable limits .
Wirkmechanismus
Bis-clindamycinyl Phosphate exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, inhibiting the assembly of the ribosome and the translation process. This action prevents the bacteria from synthesizing essential proteins, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin: The parent compound from which Bis-clindamycinyl Phosphate is derived.
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is semi-synthetically derived.
Uniqueness: : this compound is unique due to its role as an impurity in clindamycin formulations. Its presence helps in understanding the stability and efficacy of clindamycin products, making it an important compound in pharmaceutical research and quality control .
Eigenschaften
Molekularformel |
C36H65Cl2N4O12PS2 |
|---|---|
Molekulargewicht |
911.9 g/mol |
IUPAC-Name |
bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |
InChI-Schlüssel |
VXVGOZHJVZMRJG-XHTICWCTSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
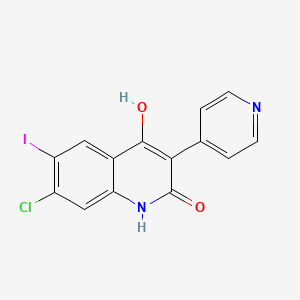
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
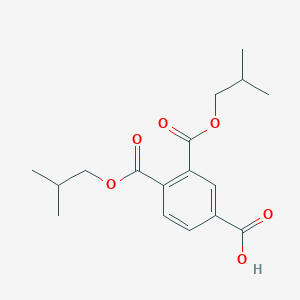
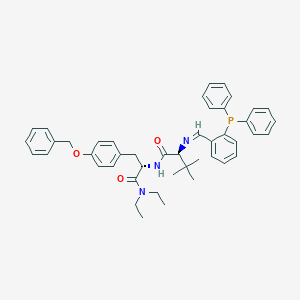
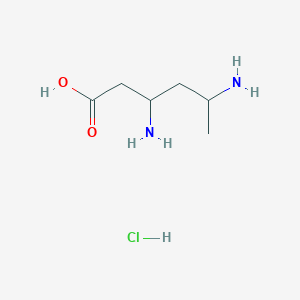
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

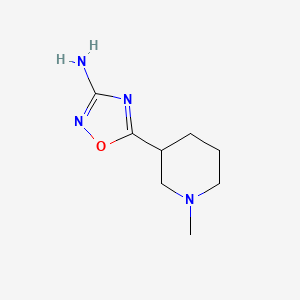
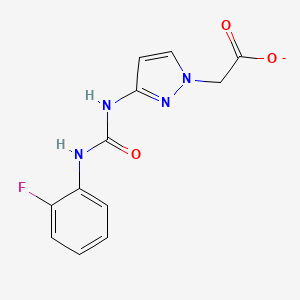
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
